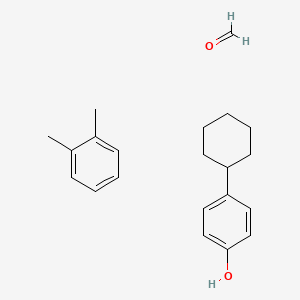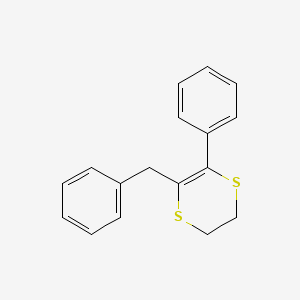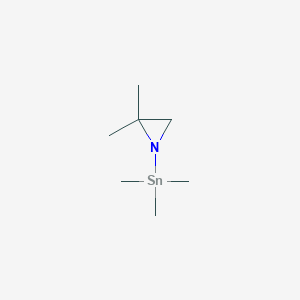
4-(Acetyloxy)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetyloxy)octanoic acid is an organic compound characterized by the presence of an acetyloxy group attached to the fourth carbon of an octanoic acid chain. This compound is a derivative of octanoic acid, a medium-chain fatty acid with the formula C₈H₁₆O₂ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)octanoic acid typically involves the acetylation of 4-hydroxyoctanoic acid. This can be achieved using acetyl chloride in the presence of a base like triethylamine . Another method involves the use of acetic anhydride with a catalyst such as pyridine and a bit of DMAP (4-dimethylaminopyridine) . These reactions are carried out under mild conditions to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acetyloxy)octanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield 4-hydroxyoctanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyloxy group to an alcohol group, yielding 4-hydroxyoctanoic acid.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used as reagents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.
Major Products Formed
Hydrolysis: 4-Hydroxyoctanoic acid and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: 4-Hydroxyoctanoic acid.
Wissenschaftliche Forschungsanwendungen
4-(Acetyloxy)octanoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving fatty acid metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects, such as antibacterial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-(Acetyloxy)octanoic acid involves its interaction with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which can participate in various metabolic pathways. The octanoic acid moiety can be metabolized by enzymes involved in fatty acid oxidation, contributing to energy production and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-(Acetyloxy)octanoic acid can be compared with other similar compounds, such as:
Octanoic acid: A straight-chain saturated fatty acid with similar metabolic pathways.
4-Hydroxyoctanoic acid: The hydrolyzed form of this compound, lacking the acetyloxy group.
Acetic acid: A simple carboxylic acid that is a product of the hydrolysis of this compound.
The uniqueness of this compound lies in its acetyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
60121-03-1 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-acetyloxyoctanoic acid |
InChI |
InChI=1S/C10H18O4/c1-3-4-5-9(14-8(2)11)6-7-10(12)13/h9H,3-7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
DNRSQNCILTYJNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC(=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)
![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)








